

DNDI-6148 vs. Miltefosine: A Comparative Analysis of Efficacy Against *Leishmania donovani*

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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This guide provides a detailed comparison of the preclinical candidate **DNDI-6148** and the registered drug miltefosine for the treatment of visceral leishmaniasis (VL) caused by *Leishmania donovani*. The analysis is based on available preclinical data, focusing on efficacy, mechanism of action, and experimental protocols.

Executive Summary

DNDI-6148, a novel benzoxaborole, has demonstrated potent in vitro and in vivo activity against *Leishmania donovani*. It acts via a distinct mechanism of action, inhibiting the parasite's cleavage and polyadenylation specificity factor (CPSF3) endonuclease. In preclinical hamster models of visceral leishmaniasis, **DNDI-6148** has shown impressive efficacy, achieving over 98% reduction in parasite burden.^[1] Miltefosine, an alkylphosphocholine drug, is the only oral treatment currently available for VL. Its mechanism involves the disruption of calcium homeostasis and induction of apoptosis-like cell death in the parasite. While effective, concerns about its teratogenicity and emerging resistance exist.

It is important to note that the development of **DNDI-6148** for leishmaniasis has been deprioritized due to signals of reproductive toxicity in preclinical studies.^{[2][3]} This guide presents the efficacy data generated during its development for a comprehensive understanding of this compound class.

Data Presentation: Efficacy Comparison

In Vitro Efficacy against *L. donovani* Intracellular Amastigotes

Compound	EC50 (μM)	Host Cell	Parasite Strain	Source
DNDI-6148	0.43 ± 0.06	Primary Mouse Peritoneal Macrophages (PMM)	<i>L. donovani</i> (MHOM/ET/67/L 82)	[1]
Miltefosine	0.9 - 4.3	Primary Mouse Peritoneal Macrophages	<i>L. donovani</i> (MHOM/ET/67/L 82)	[4]
Miltefosine	1.26	Primary Mouse Macrophages	<i>L. donovani</i>	[5]
Miltefosine	2.21 - 10.78	Not Specified	<i>L. donovani</i> (MHOM/ET/67/L 82)	[6]

Note: EC50 values for miltefosine are sourced from different studies and may reflect variations in experimental conditions.

In Vivo Efficacy in a *L. donovani* Hamster Model

Compound	Dose (mg/kg/day)	Dosing Regimen	% Inhibition of Parasite Burden (Liver)	% Inhibition of Parasite Burden (Spleen)	Source
DNDI-6148	50	Oral, twice daily for 5 days	>99	>99	[1]
DNDI-6148	25	Oral, twice daily for 10 days	>99	>99	[1]
Miltefosine	20	Oral, once daily for 5 days	88	76	[1]

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

Objective: To determine the 50% effective concentration (EC50) of a compound against *Leishmania donovani* amastigotes residing within a host macrophage.

Methodology:

- **Host Cell Culture:** Primary mouse peritoneal macrophages (PMM) are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere and form a monolayer.
- **Parasite Infection:** *Leishmania donovani* promastigotes are added to the macrophage monolayer and incubated to allow for phagocytosis and transformation into amastigotes.
- **Compound Addition:** The test compounds (**DNDI-6148** or miltefosine) are serially diluted and added to the infected cells. A no-drug control and a positive control (e.g., amphotericin B) are included.
- **Incubation:** The plates are incubated for a defined period (e.g., 72 hours) to allow the compounds to exert their effect on the intracellular amastigotes.

- **Quantification of Parasite Burden:** The number of amastigotes per macrophage is determined. This can be done by microscopy after Giemsa staining or using high-content imaging systems.
- **Data Analysis:** The percentage of parasite inhibition is calculated for each compound concentration relative to the no-drug control. The EC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Hamster Model of Visceral Leishmaniasis

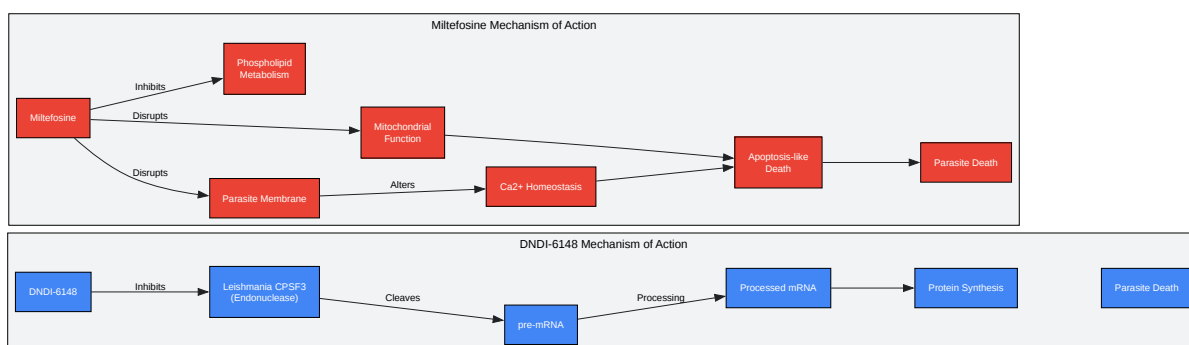
Objective: To evaluate the in vivo efficacy of a compound in reducing parasite burden in a hamster model that mimics human visceral leishmaniasis.

Methodology:

- **Animal Model:** Female Syrian golden hamsters are used.
- **Infection:** Hamsters are infected with *Leishmania donovani* amastigotes via intracardial injection.
- **Treatment:** After a pre-patent period to allow the infection to establish (e.g., 14 days post-infection), treatment with the test compounds is initiated. **DNDI-6148** is administered orally twice daily, while miltefosine is given orally once daily for a specified duration (e.g., 5 or 10 days). A vehicle control group receives the drug-free vehicle.
- **Euthanasia and Tissue Harvesting:** At the end of the treatment period, the hamsters are euthanized, and the liver and spleen are aseptically removed and weighed.
- **Parasite Burden Determination:** The parasite load in the liver and spleen is quantified using the limiting dilution assay. Tissue homogenates are serially diluted and cultured to determine the number of viable parasites. The results are expressed as Leishman-Donovan Units (LDU).
- **Data Analysis:** The percentage of parasite inhibition in the treated groups is calculated by comparing the LDU of the treated animals to that of the vehicle control group.

Mechanism of Action and Experimental Workflows

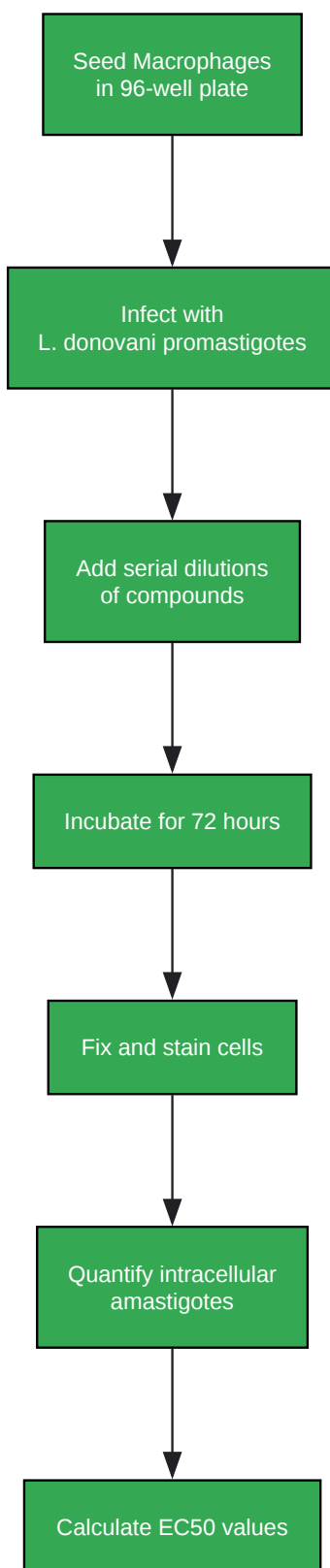
Signaling Pathways



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Caption: Mechanisms of action for **DNDI-6148** and Miltefosine.

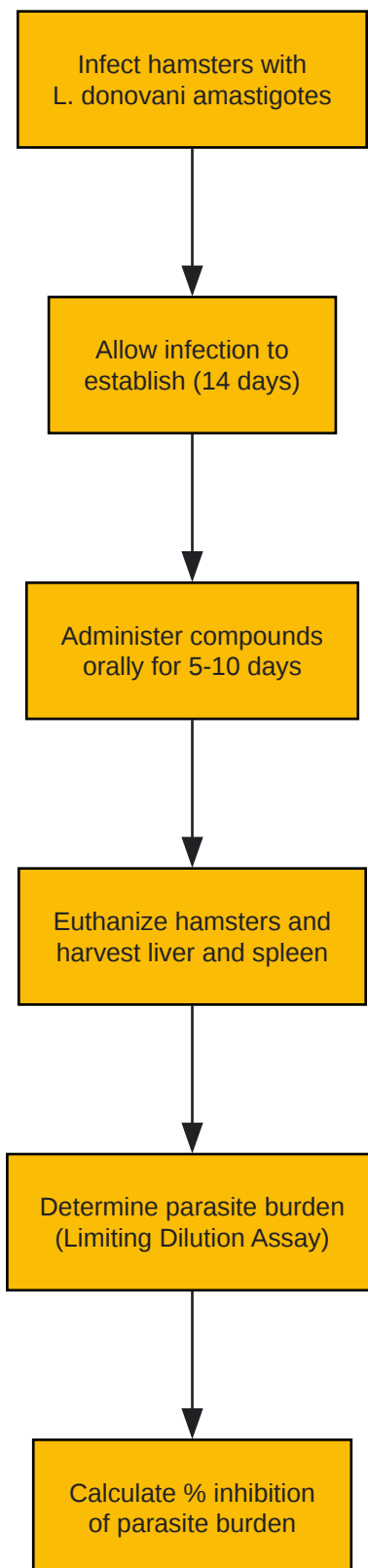
Experimental Workflow: In Vitro Efficacy



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Caption: Workflow for in vitro intracellular amastigote assay.

Experimental Workflow: In Vivo Efficacy



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Caption: Workflow for in vivo hamster model of visceral leishmaniasis.

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